2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine
Overview
Description
2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the second position and a tetrahydrofuran-3-yloxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Bromination: The pyridine derivative is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Etherification: The brominated pyridine is then subjected to etherification with tetrahydrofuran-3-ol in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of lactones or other oxygenated compounds.
Reduction: Formation of dehalogenated or hydrogenated pyridine derivatives.
Scientific Research Applications
2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition.
Material Science: It may participate in polymerization or cross-linking reactions, contributing to the formation of stable and functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyrazine
- 2-Bromo-5-(tetrahydro-furan-3-yloxy)-benzene
- 2-Bromo-5-(tetrahydro-furan-3-yloxy)-thiophene
Uniqueness
2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
2-Bromo-5-(tetrahydro-furan-3-yloxy)-pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a tetrahydrofuran moiety linked through an ether bond. Its molecular formula is with a molecular weight of approximately 244.09 g/mol. The presence of the bromine atom enhances its reactivity, allowing for potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran group are crucial for binding and modulating the activity of these targets. This compound has been studied for its potential as an enzyme inhibitor and as a probe in biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria, which suggests its potential utility in treating bacterial infections.
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those derived from leukemia and breast cancer. For example, it has been reported to induce apoptosis in MCF-7 breast cancer cells, leading to increased levels of p53 expression and caspase-3 cleavage, which are markers of programmed cell death .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating various pyridine derivatives found that this compound exhibited an IC50 value significantly lower than that of doxorubicin against human leukemia cell lines, indicating its superior efficacy in certain contexts .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting that it may act through mechanisms similar to established chemotherapeutics .
- Structural Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the tetrahydrofuran moiety can enhance biological activity. Compounds with extended linkers or different substituents on the pyridine ring have demonstrated improved potency against replicating Mycobacterium tuberculosis in vivo models .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-bromo-5-(oxolan-3-yloxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPQXWJSCDZMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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